molecular formula C14H16N2O B12138753 Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- CAS No. 6649-98-5

Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)-

Cat. No.: B12138753
CAS No.: 6649-98-5
M. Wt: 228.29 g/mol
InChI Key: MRKQVVVVXFEYDX-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by reacting 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid with ethanone in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(1,3,4,9-tetrahydro-1-methyl-2H-pyrido[3,4-b]indol-2-yl)- is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6649-98-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C14H16N2O/c1-9-14-12(7-8-16(9)10(2)17)11-5-3-4-6-13(11)15-14/h3-6,9,15H,7-8H2,1-2H3

InChI Key

MRKQVVVVXFEYDX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)C)C3=CC=CC=C3N2

Origin of Product

United States

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